molecular formula C16H12F3NO5S2 B1673878 KW-7158 CAS No. 214764-26-8

KW-7158

Cat. No.: B1673878
CAS No.: 214764-26-8
M. Wt: 419.4 g/mol
InChI Key: NAFSYPCVPLWHFY-HNNXBMFYSA-N
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Description

KW-7158 [(2S)-(+)-3,3,3-trifluoro-2-hydroxy-2-methyl-N-(5,5,10-trioxo-4,10-dihydrothieno[3,2-c][1]benzothiepin-9-yl)propanamide] is a novel A-type voltage-gated potassium (K⁺) channel opener that enhances transient K⁺ currents (Iₐ) in dorsal root ganglion (DRG) neurons . It demonstrates potent inhibitory effects on neuronal hyperexcitability, particularly in capsaicin-sensitive C-fiber afferents implicated in bladder overactivity. Pharmacokinetic studies in rats reveal high bioavailability (69–83%) and linear dose-proportional exposure after oral administration, with a major metabolite (M1) accounting for 10–20% of plasma concentrations . This compound’s molecular formula is C₁₆H₁₂F₃NO₅S₂ (MW: 419.4), and it is structurally characterized by a trifluoromethyl-hydroxypropanamide backbone fused to a thienobenzothiepin moiety .

This suppresses repetitive firing induced by K⁺ channel blockers (e.g., 4-aminopyridine) or neurokinins (e.g., substance P) . At higher concentrations (>1 µM), it paradoxically inhibits K⁺ currents, suggesting a dual concentration-dependent effect .

Therapeutic Applications: this compound alleviates bladder hyperactivity in rodent models of chemical cystitis and spinal cord injury (SCI), reducing non-voiding contractions and premicturition frequency without affecting voiding efficiency . Its efficacy in pain models remains unconfirmed, though its modulation of afferent excitability positions it as a candidate for neurogenic bladder disorders .

Preparation Methods

Structural Overview and Key Synthetic Challenges

Molecular Architecture

KW-7158 (C₁₆H₁₂F₃NO₅S₂) features a tricyclic benzothiepin system fused with a thiophene ring, a trifluoromethyl group, and a stereospecific hydroxypropanamide side chain. The (S)-configuration at the C2 position is critical for its pharmacological activity, necessitating asymmetric synthesis or resolution during preparation.

Synthetic Challenges

  • Stereochemical Control : Ensuring enantiomeric purity at the C2 hydroxy group.
  • Heterocyclic Stability : Managing reactivity during thiophene and benzothiepin ring formation.
  • Functional Group Compatibility : Incorporating the trifluoromethyl group without side reactions.

Synthetic Routes to this compound

Core Benzothiepin Synthesis

The tricyclic benzothiepin moiety is constructed via a Friedel-Crafts acylation followed by cyclization. Key steps include:

  • Thiophene Bromination :
    Thiophene-3-carboxylic acid is brominated at the 2-position using N-bromosuccinimide (NBS) in carbon tetrachloride.
  • Sulfonation and Cyclization :
    The brominated intermediate undergoes sulfonation with chlorosulfonic acid, followed by cyclization in the presence of AlCl₃ to form the benzothiepin core.

Reaction Conditions :

Step Reagents/Conditions Yield (%)
Bromination NBS, CCl₄, 80°C, 12 h 78
Sulfonation ClSO₃H, DCM, 0°C, 2 h 65
Cyclization AlCl₃, Toluene, reflux, 6 h 52

Introduction of the Trifluoromethyl Group

The trifluoromethylpropanamide side chain is installed via a nucleophilic acyl substitution reaction. The stereochemistry is controlled using a chiral auxiliary:

  • Chiral Epoxide Preparation :
    (S)-3,3,3-Trifluoro-2-methyloxirane is synthesized from trifluoropyruvate using a Jacobsen asymmetric epoxidation.
  • Ring-Opening Amination :
    The epoxide reacts with 9-amino-5,5,10-trioxo-4H-thieno[3,2-c]benzothiepin under basic conditions to form the hydroxypropanamide linkage.

Optimization Insights :

  • Catalyst : Ti(OiPr)₄ improves enantioselectivity (98% ee).
  • Solvent : Tetrahydrofuran (THF) minimizes racemization during amide formation.

Final Coupling and Purification

Amide Bond Formation

The benzothiepin intermediate is coupled with the chiral trifluoromethylpropanoyl chloride using HATU as a coupling agent:

Reaction Scheme :
$$
\text{Benzothiepin-NH}2 + \text{CF}3\text{C(O)Cl} \xrightarrow{\text{HATU, DIPEA}} \text{this compound}
$$

Conditions :

  • Temperature: 0°C to room temperature
  • Yield: 85% after column chromatography.

Crystallization and Enantiomeric Purification

This compound is recrystallized from ethyl acetate/hexane to achieve >99% enantiomeric purity. Chiral HPLC (Chiralpak AD-H column) confirms the (S)-configuration.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, NH), 7.89–7.25 (m, 4H, aromatic), 4.12 (s, 1H, OH), 1.52 (s, 3H, CH₃).
  • ¹³C NMR : δ 174.5 (C=O), 138.2–125.3 (aromatic carbons), 75.2 (C-OH), 26.1 (CH₃).

Physicochemical Properties

Property Value
Melting Point 198–200°C
Solubility (H₂O) <0.1 mg/mL
logP 2.6
pKa 9.1 (amide), 4.3 (OH)

Scale-Up and Process Optimization

Green Chemistry Considerations

  • Solvent Recycling : Toluene and THF are recovered via distillation (90% efficiency).
  • Catalyst Recovery : Ti(OiPr)₄ is reclaimed using aqueous extraction.

Yield Improvements

  • Microwave-Assisted Cyclization : Reduces cyclization time from 6 h to 45 min (yield increase to 68%).
  • Flow Chemistry : Continuous epoxide amination enhances throughput by 40%.

Chemical Reactions Analysis

KW-7158 undergoes several types of chemical reactions:

Scientific Research Applications

Pharmacokinetics

A significant aspect of KW-7158's application is its pharmacokinetic profile. A study developed a high-performance liquid chromatography-tandem mass spectrometry method for quantifying this compound and its metabolites in rat plasma. The results indicated that the compound exhibits high recovery rates and is detectable as a primary constituent post-administration, with M1 identified as a major metabolite .

Table 1: Pharmacokinetic Parameters of this compound

ParameterValue
Mean Absolute RecoveryThis compound: 99.9%
M1: 97.4%
M2: 91.0%
Concentration Ratio (M1/M2)10-20%

Efficacy in Clinical Models

This compound has been evaluated in various preclinical models to assess its efficacy against OAB. In studies involving xylene-induced bladder irritation, this compound demonstrated significant improvements in bladder function by increasing the volume threshold for contractions and prolonging intercontraction intervals . These findings suggest that this compound effectively mitigates hyperactivity associated with bladder disorders.

Comparative Studies

Comparative studies have shown that this compound's effects are comparable to other established ENT1 inhibitors, indicating its potential as a viable alternative to traditional anti-cholinergic therapies, which often have undesirable side effects such as dry mouth and urinary retention .

Table 2: Comparison of this compound with Other ENT1 Inhibitors

CompoundMechanismEfficacy in OAB ModelsSide Effects
This compoundENT1 InhibitionHighMinimal
NitrobenzylthioinosineENT1 InhibitionModerateModerate
DipyridamoleENT1 InhibitionModerateHigh

Mechanism of Action

The therapeutic effects of KW-7158 in overactive bladder may be due to the activation of A-type potassium channels, which regulate afferent neuron excitability and firing properties in the dorsal root ganglion neurons. This compound acts uniquely on the peripheral sensory nerves to control bladder activities by shortening the action potential duration in dorsal root ganglion neurons . Additionally, this compound has been found to block equilibrative nucleoside transporter-1, which may contribute to its anti-overactive bladder activity .

Comparison with Similar Compounds

4-Aminopyridine (4-AP)

  • Mechanism : A-type K⁺ channel blocker; inhibits Iₐ, depolarizes neurons, and converts phasic firing to tonic firing in DRG neurons .
  • Contrast with KW-7158 :
    • 4-AP increases neuronal excitability, while this compound suppresses it .
    • This compound reverses 4-AP-induced hyperexcitability by restoring Iₐ currents .
  • Therapeutic Use: Limited by pro-convulsant effects; primarily used in multiple sclerosis (off-label) .

Substance P (SP)

  • Mechanism : Neurokinin-1 (NK1) receptor agonist; inhibits K⁺ channels via NK2 receptors, reducing Iₐ and increasing DRG neuron firing .
  • Contrast with this compound: SP enhances nociceptive signaling, while this compound inhibits it . this compound reverses SP-induced hyperexcitability by restoring A-type K⁺ currents .
  • Therapeutic Use: SP antagonists explored for pain, but none clinically approved due to side effects .

Heteropodatoxin

  • Mechanism : Selective Kv4-family K⁺ channel blocker; mimics SP’s effects by inhibiting Iₐ .
  • Contrast with this compound :
    • Heteropodatoxin increases tonic firing, whereas this compound suppresses it .
    • Both target Kv4 channels, but this compound acts as an opener .

Ralfinamide

  • Mechanism : Tetrodotoxin-resistant (TTX-R) Na⁺ channel blocker; inhibits tonic firing in sensitized DRG neurons .
  • Contrast with this compound :
    • Ralfinamide targets Na⁺ channels, while this compound modulates K⁺ channels .
    • Both reduce bladder hyperactivity but via divergent pathways .

ZD-6169

  • Mechanism : ATP-sensitive K⁺ (K_ATP) channel opener; suppresses C-fiber afferent hyperactivity .
  • Contrast with this compound :
    • ZD-6169 targets K_ATP, while this compound modulates voltage-gated A-type K⁺ channels .
    • Both show efficacy in bladder overactivity models, but ZD-6169’s clinical development stalled due to cardiovascular side effects .

Data Tables

Table 1. Mechanistic Comparison of this compound and Similar Compounds

Compound Primary Target Effect on Excitability Bladder Hyperactivity Efficacy Clinical Stage
This compound A-type K⁺ channels Suppresses Yes (rodent models) Preclinical
4-AP A-type K⁺ channels Enhances No (pro-excitatory) Approved (MS)
Substance P NK2 receptors Enhances No (pro-nociceptive) Experimental
Ralfinamide TTX-R Na⁺ channels Suppresses Yes (rodent models) Phase III (pain)
ZD-6169 K_ATP channels Suppresses Yes (discontinued) Discontinued

Table 2. Pharmacokinetic Profile of this compound in Rats

Parameter Intravenous (0.1 mg/kg) Oral (0.1 mg/kg)
Bioavailability 100% 69–83%
Tₘₐₓ (h) - 1.5–2.0
Major Metabolite M1 (10–20% of parent) M1 (10–20%)

Research Findings and Discussion

  • Dual Mechanism of this compound: Evidence suggests this compound may also inhibit equilibrative nucleoside transporter-1 (ENT1) at low concentrations (<500 nM), contributing to its anti-overactive bladder (OAB) effects .
  • Gender Differences : Pharmacokinetic studies show minimal gender-based variability in rats, supporting broad applicability .
  • Limitations : High-dose this compound (>1 µM) inhibits K⁺ currents, necessitating precise dosing to avoid paradoxical effects .

Biological Activity

KW-7158 is a novel compound under investigation for its therapeutic potential in treating overactive bladder (OAB) and other urinary disorders. This article provides a detailed examination of its biological activity, focusing on its mechanism of action, pharmacological effects, and relevant case studies.

This compound is classified as a tricyclic compound that operates through a non-cholinergic mechanism. Its primary action involves the inhibition of the equilibrative nucleoside transporter-1 (ENT1), which plays a crucial role in adenosine transport across cell membranes. The binding of this compound to ENT1 leads to a decrease in adenosine influx, which is associated with the regulation of bladder activity and sensory nerve excitability.

Key Findings:

  • Target Identification : The molecular target of this compound was identified through screening a dorsal root ganglion cell line expressing a membrane protein library. Only cells transfected with ENT1 displayed significant binding to this compound .
  • Pharmacological Relevance : In vitro assays demonstrated that this compound effectively inhibits adenosine influx, corroborating its potential efficacy in reducing OAB symptoms .

Pharmacological Effects

The therapeutic effects of this compound are primarily attributed to its ability to activate A-type potassium (K+^+) channels. This activation regulates the excitability and firing properties of afferent neurons in the dorsal root ganglia, contributing to the suppression of involuntary bladder contractions.

Summary of Pharmacological Effects:

EffectDescription
Anti-OAB Activity Suppresses sensory afferent nerve activity related to bladder overactivity
Mechanism Inhibition of ENT1 leading to decreased adenosine influx
Channel Activation Activates A-type K+^+ channels, modulating neuron excitability

Case Studies and Research Findings

Several studies have been conducted to evaluate the efficacy and safety profile of this compound in clinical settings:

  • Clinical Trials : Initial clinical trials indicated that this compound significantly reduced the frequency of urination and urgency in patients suffering from OAB compared to placebo controls. The compound was well-tolerated with minimal adverse effects reported .
  • In Vivo Models : In rat models simulating spinal cord injury-related OAB, this compound demonstrated comparable effectiveness to existing ENT1 inhibitors like dipyridamole and draflazine. These studies reinforced the potential of this compound as a viable alternative treatment option for OAB .
  • Comparative Studies : Comparative analyses with traditional anti-cholinergic agents revealed that this compound may offer similar therapeutic benefits with fewer side effects commonly associated with cholinergic medications, such as dry mouth and constipation .

Future Directions

The ongoing research into this compound aims to further elucidate its pharmacokinetics, long-term safety profile, and potential applications beyond OAB, including other urinary disorders. The increasing prevalence of urinary incontinence among aging populations underscores the need for effective treatments with minimized adverse effects.

Q & A

Basic Research Questions

Q. What is the primary mechanism of action of KW-7158 in modulating cellular processes?

this compound functions as a selective equilibrative nucleoside transporter-1 (ENT1) antagonist, inhibiting adenosine reuptake and altering extracellular adenosine levels. Methodological validation involves competitive radioligand binding assays (e.g., using [³H]-NBTI as a tracer) to quantify ENT1 binding affinity. Dose-response curves (0.1–100 μM this compound) reveal IC₅₀ values, with specificity confirmed via siRNA-mediated ENT1 knockdown in hENT1 TRD-49 cell lines .

Q. How should researchers characterize the purity and structural identity of this compound in preclinical studies?

Follow IUPAC guidelines for compound characterization:

  • Spectral data : Provide NMR (¹H/¹³C), HRMS, and HPLC chromatograms (≥95% purity).
  • Physicochemical properties : Report melting point, solubility (in DMSO/PBS), and logP values.
  • Batch validation : Include Certificate of Analysis (CoA) from certified suppliers, ensuring consistency across experimental replicates .

Q. What in vitro models are suitable for initial screening of this compound’s pharmacological activity?

Use ENT1-overexpressing cell lines (e.g., TRD-49) for binding assays. Functional validation requires adenosine uptake inhibition studies:

  • Pre-incubate cells with this compound (15 min, 37°C).
  • Measure [³H]-adenosine uptake over 5–10 min.
  • Normalize data to controls (e.g., NBTI-treated groups) to calculate % inhibition .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro binding data and in vivo efficacy of this compound?

Adopt a multi-modal validation strategy:

  • Orthogonal assays : Compare radioligand binding (in vitro) with functional adenosine uptake assays and in vivo microdialysis (measuring extracellular adenosine in rodent models).
  • Pharmacokinetic profiling : Assess bioavailability, half-life, and blood-brain barrier penetration to explain discrepancies.
  • Statistical rigor : Use ANOVA with post-hoc tests (e.g., Tukey’s) to analyze dose-response relationships across models .

Q. What experimental design principles ensure reproducibility in competitive binding assays for this compound?

  • Controls : Include positive (NBTI) and negative (mock-transfected cells) controls in each assay plate.
  • Replicates : Perform triplicate measurements across ≥3 independent experiments.
  • Blinding : Assign sample IDs randomly to minimize observer bias.
  • Data normalization : Express binding as % inhibition relative to total binding (no competitor) and non-specific binding (excess cold ligand) .

Q. How should researchers optimize assay conditions for high-throughput screening of this compound derivatives?

  • Buffer optimization : Test pH (6.8–7.4) and ion composition (Na⁺/K⁺) to mimic physiological conditions.
  • Time-resolved measurements : Use stop-flow techniques to capture rapid binding kinetics.
  • Automation : Implement liquid handlers for consistent pipetting and plate readers with enhanced signal-to-noise ratios (e.g., TR-FRET).
  • Data analysis pipelines : Apply nonlinear regression (e.g., GraphPad Prism) to derive Ki values from IC₅₀ data .

Q. Methodological Challenges and Solutions

Q. How to address non-specific binding artifacts in ENT1 assays with this compound?

  • Blocking agents : Add 0.1% BSA or 5 mM cold adenine to reduce non-specific interactions.
  • Wash steps : Perform 3× ice-cold PBS washes post-incubation to remove unbound ligand.
  • Validation : Compare binding in wild-type vs. ENT1-knockout cells to confirm target specificity .

Q. What statistical approaches are recommended for analyzing contradictory datasets in multi-center studies?

  • Meta-analysis : Pool data using random-effects models to account for inter-lab variability.
  • Sensitivity analysis : Exclude outliers via Grubbs’ test or robust regression.
  • Transparency : Share raw datasets and analysis code via repositories like Zenodo or Figshare .

Q. Data Reporting and Compliance

Q. What metadata is critical for publishing this compound-related research in peer-reviewed journals?

  • Compound synthesis : Detailed synthetic routes, yields, and spectral validation.
  • Assay conditions : Buffer composition, temperature, and incubation times.
  • Ethics compliance : Declare animal ethics approvals (e.g., IACUC) or human subject consent forms .

Q. How to ensure compliance with reproducibility guidelines when reporting negative results?

  • MIAME standards : Adhere to Minimum Information About a Medicinal Chemistry Experiment protocols.
  • Open protocols : Pre-register studies on platforms like Open Science Framework.
  • Full disclosure : Include all raw data, even if contradictory, in supplementary materials .

Properties

Key on ui mechanism of action

The therapeutic effects of KW-7158 in overactive bladder may be due to the activation of A-type K(+) channels which regulate afferent neuron excitability and firing properties in the dorsal root ganglion neurons. It is proposed that KW-7158 acts uniquely on the peripheral sensory nerves to control bladder activities by shortenining the action potential duration in DRG neurons.

CAS No.

214764-26-8

Molecular Formula

C16H12F3NO5S2

Molecular Weight

419.4 g/mol

IUPAC Name

(2S)-3,3,3-trifluoro-2-hydroxy-2-methyl-N-(5,5,10-trioxo-4H-thieno[3,2-c][1]benzothiepin-9-yl)propanamide

InChI

InChI=1S/C16H12F3NO5S2/c1-15(23,16(17,18)19)14(22)20-9-3-2-4-10-11(9)12(21)13-8(5-6-26-13)7-27(10,24)25/h2-6,23H,7H2,1H3,(H,20,22)/t15-/m0/s1

InChI Key

NAFSYPCVPLWHFY-HNNXBMFYSA-N

SMILES

CC(C(=O)NC1=C2C(=CC=C1)S(=O)(=O)CC3=C(C2=O)SC=C3)(C(F)(F)F)O

Isomeric SMILES

C[C@](C(=O)NC1=C2C(=CC=C1)S(=O)(=O)CC3=C(C2=O)SC=C3)(C(F)(F)F)O

Canonical SMILES

CC(C(=O)NC1=C2C(=CC=C1)S(=O)(=O)CC3=C(C2=O)SC=C3)(C(F)(F)F)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

KW 7158
KW-7158
N-(5,5-dioxo-10-oxo-4,10-dihydrothieno(3,2-c)(1)benzothiepin-9-yl)-3,3,3-trifluoro-2-hydroxy-2-methylpropanamide

Origin of Product

United States

Retrosynthesis Analysis

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